molecular formula C11H8BrNO3 B8540797 3-Amino-2-bromo-5-methoxynaphthalene-1,4-dione

3-Amino-2-bromo-5-methoxynaphthalene-1,4-dione

Cat. No. B8540797
M. Wt: 282.09 g/mol
InChI Key: CKMGFAPTTIUTOR-UHFFFAOYSA-N
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Patent
US06262095B1

Procedure details

To a solution of 500.0 mg (1.5 mmol) of 2,3-dibromo-1,4-dihydro-1,4-dioxo-5-methoxynaphthalene in 25 mL of tetrahydrofuran, a drop of ammonia is added. The color of the reaction medium turns black. A current of ammonia is passed through the medium for 2 h at 20° C. The raw product obtained after evaporation of the solvent is purified on cake (support: silica; eluant: dichloromethane/heptane, 80/20) to produce 347.3 g of a mixture of 2-amino-3-bromo-1,4-dihydro-1,4-dioxo-5-methoxynaphthalene and 2-amino-3-bromo-1,4-dihydro-1,4-dioxo-8-methoxynaphthalene.
Name
2,3-dibromo-1,4-dihydro-1,4-dioxo-5-methoxynaphthalene
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=[O:16])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1Br)=[C:8]([O:14][CH3:15])[CH:7]=[CH:6][CH:5]=2.[NH3:17]>O1CCCC1>[NH2:17][C:11]1[C:10](=[O:13])[C:9]2[C:4]([C:3](=[O:16])[C:2]=1[Br:1])=[CH:5][CH:6]=[CH:7][C:8]=2[O:14][CH3:15]

Inputs

Step One
Name
2,3-dibromo-1,4-dihydro-1,4-dioxo-5-methoxynaphthalene
Quantity
500 mg
Type
reactant
Smiles
BrC=1C(C2=CC=CC(=C2C(C1Br)=O)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The raw product obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
is purified on cake (support: silica; eluant: dichloromethane/heptane, 80/20)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(C2=C(C=CC=C2C(C1Br)=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 347.3 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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